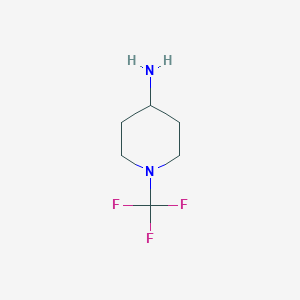

1-(Trifluoromethyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11F3N2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

1-(trifluoromethyl)piperidin-4-amine |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-5(10)2-4-11/h5H,1-4,10H2 |

InChI Key |

CHLGNUIRUUQDSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

1-(Trifluoromethyl)piperidin-4-amine CAS number and nomenclature

This guide provides an in-depth technical analysis of 1-(Trifluoromethyl)piperidin-4-amine , addressing its nomenclature, structural distinctiveness, and synthetic feasibility.[1][2] It also clarifies common nomenclature ambiguities regarding commercially available analogs used in drug development.

Nomenclature, Synthesis, and Structural Analogs[1][2][3]

Part 1: Nomenclature & CAS Identification[2][4][5]

1.1 The Core Compound (Literal Interpretation)

The exact chemical name 1-(Trifluoromethyl)piperidin-4-amine refers to a specific structural isomer where the trifluoromethyl group (

-

Chemical Formula:

[1][2] -

SMILES: NC1CCN(C(F)(F)F)CC1

-

CAS Number Status: Unassigned / Novel. [1]

-

Technical Note: As of early 2026, this specific

-trifluoromethyl amine does not possess a widely recognized CAS Registry Number in public commercial databases (PubChem, CAS SciFinder).[1][2] It is classified as a novel research intermediate .[2]

-

1.2 Common Nomenclature Ambiguities

In high-throughput screening and medicinal chemistry catalogs, the string "1-(Trifluoromethyl)..." is often a truncation or mis-specification of more stable, commercially available analogs.[1][2] Researchers searching for this compound are typically looking for one of the following validated scaffolds:

| Compound Name | Structure Type | CAS Number | Description |

| 1-(Trifluoromethanesulfonyl)piperidin-4-amine | Sulfonamide | TBD (Analogous) | Stable, common bioisostere. |

| 1-(Trifluoroacetyl)piperidin-4-amine | Amide | 1158757-76-2 | Common protecting group form.[1][2] |

| 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine | Benzyl Amine | 149401-02-5 | Standard building block.[1][2][4] |

| 2-(Trifluoromethyl)piperidin-4-amine | C-CF3 Isomer | 1609346-69-1 | Fluorine on Carbon ring.[1][2] |

Part 2: Synthetic Methodologies

2.1 Synthesis of the Novel

-Trifluoromethyl Scaffold

Synthesizing the literal 1-(Trifluoromethyl)piperidin-4-amine requires overcoming the instability of the

Validated Protocol (The AgF/CS

Step-by-Step Protocol:

-

Protection: Protect the C4-amine of piperidin-4-amine (e.g., Boc-protection) to prevent side reactions.[1][2]

-

Reagent:

, DCM,

-

-

Dithiocarbamate Formation: Treat the protected intermediate with Carbon Disulfide (

) and a base.[2]-

Conditions:

,

-

-

Oxidative Fluorination: React the dithiocarbamate salt with Silver(I) Fluoride (

) or a similar mild fluorinating agent to effect the -

Deprotection: Removal of the Boc group (TFA/DCM) yields the final salt.[2]

2.2 Visualization of Synthetic Pathway

The following diagram illustrates the logical flow for synthesizing this rare scaffold compared to its common sulfonamide analog.

Caption: Comparative synthesis of the novel N-trifluoromethyl amine (Red) vs. the standard sulfonamide bioisostere (Green).

Part 3: Physicochemical Properties & Applications[2][9]

3.1 The "Fluorine Effect" in Piperidines

Substituting hydrogen with a trifluoromethyl group drastically alters the physicochemical profile of the piperidine ring.[2]

| Property | 1-(Trifluoromethyl)- (N-CF3) | 1-(Trifluoromethanesulfonyl)- (Sulfonamide) | 4-(Trifluoromethyl)- (C-CF3) |

| Basicity (N1) | Non-basic ( | Non-basic (Electron withdrawing sulfonyl) | Basic (Tertiary amine) |

| LogP (Lipophilicity) | High (Fluorine increases lipophilicity) | Moderate | Moderate |

| Metabolic Stability | High (Blocks N-oxidation) | High | High (Blocks C-oxidation) |

| Geometry | Pyramidal flattening at Nitrogen | Tetrahedral Sulfur | Chair conformation |

3.2 Bioisosteric Utility

-

N-CF3 as a Bioisostere: The

group mimics the electronic properties of an amide or sulfonamide but with distinct steric bulk and lipophilicity.[1][2] It is increasingly used to lower the pKa of amines without introducing a hydrogen bond acceptor (like the carbonyl oxygen in amides), potentially improving blood-brain barrier (BBB) permeability.[1][2] -

Drug Design Context: In 4-aminopiperidine scaffolds (common in GPCR ligands), the N1 position is often derivatized to modulate solubility.[1][2] The 1-(Trifluoromethyl) variant offers a "silent" lipophilic cap that prevents metabolic N-dealkylation.[1][2]

Part 4: Safety & Handling

-

Stability: While

amines are thermally stable, intermediates in their synthesis (dithiocarbamates) can be sensitive.[1][2] -

Toxicity: Fluorinated amines can release fluoride ions under extreme metabolic or combustion conditions.[2] Standard PPE (gloves, goggles, fume hood) is mandatory.[2]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the primary amine.[1][2]

References

-

Schoenebeck, F., et al. (2013).[2] "Efficient Synthesis of N-Trifluoromethyl Amines." Angewandte Chemie International Edition. [Link][1][2]

-

PubChem Compound Summary. (2025). "1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine (CAS 149401-02-5)."[1][2][4] National Center for Biotechnology Information. [Link][1][2]

-

Leroux, F. R., et al. (2005).[2] "The N-Trifluoromethyl Group: A New Strategic Position for Fluorine in Bioactive Molecules."[2] ChemBioChem. [Link][1][2]

Sources

- 1. N-{[3-(3-carbamothioylphenyl)-1-{1-[(trifluoromethyl)sulfonyl]piperidin-4-yl}-1H-indol-6-yl]methyl}azetidine-3-carboxamide | C26H28F3N5O3S2 | CID 138608677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 3. 1-Benzyl-4-(trifluoromethyl)piperidin-4-amine | C13H17F3N2 | CID 129910447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 149401-02-5|1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 5. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles [mdpi.com]

Spectroscopic Profile of 1-(Trifluoromethyl)piperidin-4-amine: A Technical Guide

Introduction

1-(Trifluoromethyl)piperidin-4-amine is a fluorinated aliphatic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Trifluoromethyl)piperidin-4-amine, grounded in established spectroscopic principles and data from analogous structures. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Trifluoromethyl)piperidin-4-amine. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the distinct signals corresponding to the protons on the piperidine ring and the amine group. The electron-withdrawing nature of the N-CF₃ group will influence the chemical shifts of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 (axial) | 2.8 - 3.0 | ddd | J ≈ 12-14 (gem), 10-12 (ax-ax), 3-4 (ax-eq) |

| H-2, H-6 (equatorial) | 3.1 - 3.3 | ddd | J ≈ 12-14 (gem), 4-5 (eq-ax), 2-3 (eq-eq) |

| H-3, H-5 (axial) | 1.4 - 1.6 | m | |

| H-3, H-5 (equatorial) | 1.8 - 2.0 | m | |

| H-4 | 2.9 - 3.1 | tt | J ≈ 10-12 (ax-ax), 4-5 (ax-eq) |

| -NH₂ | 1.5 - 2.5 | br s |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for sample dissolution and to avoid solvent signal interference. A typical proton NMR experiment is run at a frequency of 400 or 500 MHz to achieve good signal dispersion and resolution.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the five distinct carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C-2, C-6 | 48 - 52 | q | ²J(C-F) ≈ 30-35 |

| C-3, C-5 | 30 - 34 | s | |

| C-4 | 45 - 49 | s | |

| -CF₃ | 120 - 125 | q | ¹J(C-F) ≈ 270-280 |

Expertise & Experience: The prediction of a quartet for the C-2 and C-6 carbons is based on the through-bond coupling to the fluorine atoms of the N-CF₃ group. The magnitude of this two-bond coupling constant is a key indicator of the trifluoromethyl group's presence and position.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -65 to -75 | s |

Authoritative Grounding: The chemical shift range for a trifluoromethyl group attached to a nitrogen atom typically falls within this region, referenced to an internal or external standard like CFCl₃.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of 1-(Trifluoromethyl)piperidin-4-amine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. A specific probe or tuning of a broadband probe to the ¹⁹F frequency is required.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

Trustworthiness: This self-validating system ensures that any deviations in the observed spectra from the predicted values can be confidently attributed to structural features or impurities rather than experimental artifacts.

Caption: Experimental workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1-(Trifluoromethyl)piperidin-4-amine, the key vibrational modes are associated with the N-H bonds of the primary amine, C-H bonds of the piperidine ring, and the C-F bonds of the trifluoromethyl group.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, two bands |

| C-H Stretch (aliphatic) | 2950 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C-F Stretch | 1200 - 1000 | Strong, often multiple bands |

| C-N Stretch | 1250 - 1020 | Medium |

Expertise & Experience: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[2] The strong absorptions in the 1200-1000 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol for FTIR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., KBr, NaCl) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. For Attenuated Total Reflectance (ATR)-FTIR, the neat sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectral Data (Electron Ionization - EI)

The molecular ion peak (M⁺) is expected at m/z 168. The fragmentation pattern will be characteristic of piperidine derivatives, often involving alpha-cleavage adjacent to the nitrogen atoms.

| m/z | Predicted Fragment | Fragmentation Pathway |

| 168 | [C₆H₁₁F₃N₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₅H₈F₃N₂]⁺ | Loss of -CH₃ |

| 99 | [C₄H₈N₂F]⁺ | Loss of -CF₃ |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage, loss of -NH₂ and -CF₃ |

| 70 | [C₄H₈N]⁺ | Further fragmentation |

Authoritative Grounding: The fragmentation of piperidine rings typically proceeds via cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.[3] The presence of the trifluoromethyl group will also influence the fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with greater intensity.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 1-(Trifluoromethyl)piperidin-4-amine through NMR, IR, and MS provides a detailed and validated fingerprint of its molecular structure. The predicted data, based on sound spectroscopic principles and comparison with related compounds, offers a robust framework for the identification and characterization of this important fluorinated building block. The experimental protocols outlined in this guide are designed to ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the pharmaceutical and chemical sciences.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

Sources

A Technical Guide to the Commercial Availability, Procurement, and Handling of 1-(Trifluoromethyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethyl)piperidin-4-amine and its derivatives are increasingly significant building blocks in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in the design of novel therapeutics.[1] This guide provides an in-depth overview of the commercial landscape for 1-(Trifluoromethyl)piperidin-4-amine, offering a comparative analysis of suppliers, practical guidance for procurement, and standardized protocols for its safe handling and laboratory use.

Introduction: The Strategic Importance of Trifluoromethylated Piperidines

The piperidine ring is a ubiquitous scaffold found in a vast number of pharmaceuticals and bioactive compounds.[1] Its conformational flexibility and basic nitrogen atom allow it to interact favorably with a multitude of biological targets. The strategic addition of a trifluoromethyl (-CF3) group, particularly at the 4-position, imparts unique physicochemical properties that are highly sought after in drug design.

Key advantages of the -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance oral bioavailability.[2]

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group can lower the pKa of the nearby piperidine nitrogen, influencing its ionization state at physiological pH and potentially optimizing drug-target interactions.

-

Bioisosteric Replacement: It can serve as a bioisostere for other groups like methyl or chloro, offering a way to fine-tune steric and electronic properties to improve efficacy or reduce off-target effects.[1]

Given these benefits, 1-(Trifluoromethyl)piperidin-4-amine serves as a critical starting material for synthesizing a diverse range of complex molecules for screening libraries and lead optimization campaigns.

Commercial Availability and Supplier Analysis

1-(Trifluoromethyl)piperidin-4-amine is available from a variety of chemical suppliers, typically as a hydrochloride salt to improve stability and handling. The primary Chemical Abstracts Service (CAS) number for the parent compound and its salts may vary, so researchers should verify the specific CAS number with the supplier. A related compound, 4-(Trifluoromethyl)piperidine hydrochloride, is listed with CAS number 155849-49-3.[3]

The following table provides a comparative overview of several prominent suppliers. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the vendor.

| Supplier | Product Name Example | CAS Number (Example) | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 4-(Trifluoromethyl)piperidine hydrochloride | 155849-49-3 | ≥97% | Gram to multi-gram scale | Often provides comprehensive safety and handling data.[3] |

| Enamine | [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride | (Varies) | ≥95% | Milligram to gram scale | A major supplier of building blocks for drug discovery, often with large stock.[4] |

| BLDpharm | 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine | 149401-02-5 | ≥97% | Gram scale | Offers various derivatives and provides storage temperature recommendations (2-8°C).[5] |

| ChemScene | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride | 1177271-15-6 | ≥98% | Milligram to gram scale | Provides detailed computational chemistry data (TPSA, LogP).[6] |

| Aaronchem | 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine hydrochloride | 2039759-65-2 | 91% | Milligram to gram scale | Specifies lead times, which can be a critical factor for project planning.[7] |

| Tokyo Chemical Industry (TCI) | 1-[(Trifluoromethyl)sulfonyl]piperidine | 51029-15-3 | >98.0% (GC) | Gram to multi-gram scale | Provides detailed specifications and analytical data like GC purity. |

Expert Insight: When selecting a supplier, consider the stage of your research. For high-throughput screening, cost and availability may be the primary drivers. For later-stage lead optimization or preclinical studies, prioritizing suppliers who provide high-purity material (≥98%) with comprehensive Certificates of Analysis (CoA) is critical to ensure reproducibility and data integrity.

Procurement and Quality Validation Workflow

A systematic approach to procurement and validation is essential for ensuring the quality of starting materials. The following workflow outlines a best-practice model for research organizations.

Caption: Procurement and QC workflow for 1-(Trifluoromethyl)piperidin-4-amine.

Experimental Protocols

Safe Handling and Storage Protocol

1-(Trifluoromethyl)piperidin-4-amine and its salts are typically white to off-white solids. As with any chemical reagent, appropriate safety precautions are paramount.

Hazard Profile (based on related compounds):

Protocol:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[4][8]

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Dispensing: Use a spatula to dispense the solid. Avoid creating dust. If the material is fine, consider using a balance enclosure.

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper waste disposal.[8] Do not let the product enter drains.[8]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[3] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[5]

-

First Aid:

Protocol for Preparing a 100 mM Stock Solution in DMSO

Objective: To prepare a 100 mM stock solution for use in biological screening or chemical reactions. The molecular weight of the hydrochloride salt should be used for accurate calculations. (Example MW for C7H13ClF3NO: 219.63 g/mol ).[4]

Materials:

-

1-(Trifluoromethyl)piperidin-4-amine hydrochloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Spatula and weighing paper

-

Vortex mixer

Procedure:

-

Calculate Required Mass: Determine the mass of the compound needed.

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example for 10 mL of 100 mM solution (MW = 219.63 g/mol ): Mass = 0.1 mol/L * 0.010 L * 219.63 g/mol = 0.2196 g (or 219.6 mg)

-

-

Weigh Compound: Accurately weigh the calculated mass of the solid onto weighing paper using an analytical balance.

-

Transfer to Flask: Carefully transfer the weighed solid into the 10 mL volumetric flask.

-

Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

-

Mix: Cap the flask and vortex thoroughly until all the solid is completely dissolved. Gentle warming in a water bath may be used if dissolution is slow, but ensure the compound is stable to heat.

-

Final Volume Adjustment: Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a labeled, amber glass vial with a screw cap. Store at -20°C for long-term use.

Conclusion

1-(Trifluoromethyl)piperidin-4-amine is a readily available and highly valuable building block for modern drug discovery. Its strategic use can significantly enhance the properties of lead compounds. By understanding the supplier landscape, implementing a robust procurement and quality control workflow, and adhering to safe handling protocols, research and development teams can effectively leverage this powerful chemical tool to accelerate their programs. The diversity of suppliers provides options for various research needs, from early-stage screening to late-stage development, underscoring the compound's established role in the pharmaceutical industry.

References

-

1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine hydrochloride. Aaronchem. [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

- Preparation method of trifluoromethyl piperidine compounds.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Safety Data Sheet. Aaronchem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy 6-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)hexan-1-one [smolecule.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. 149401-02-5|1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 2039759-65-2 | 1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine hydrochloride [aaronchem.com]

- 8. aaronchem.com [aaronchem.com]

Technical Guide: Strategic Synthesis of 1-(Trifluoromethyl)piperidin-4-amine Derivatives

Executive Summary

The synthesis of 1-(trifluoromethyl)piperidin-4-amine represents a significant challenge in modern organofluorine chemistry. Unlike standard alkylations, the installation of a trifluoromethyl group directly onto a basic nitrogen (

This guide details the Silver(I) Fluoride (AgF)-mediated synthesis, currently the most robust protocol for generating stable

Part 1: Strategic Analysis & Chemical Stability

The Stability Paradox

The primary obstacle in synthesizing 1-(trifluoromethyl)piperidines is the anomeric effect and the lability of the C-F bond adjacent to the nitrogen lone pair.

-

Mechanism of Decomposition: The nitrogen lone pair can donate electron density into the

orbital, leading to the ejection of a fluoride ion and the formation of a reactive iminium species ( -

Stabilization Strategy: Successful isolation requires conditions that either electronically withdraw density from the nitrogen (reducing lone pair availability) or utilize the "Fluorine Gauge Effect" where the steric bulk of the CF

group flattens the nitrogen pyramid, paradoxically increasing stability by altering orbital overlap.

Retrosynthetic Logic

Direct electrophilic trifluoromethylation (e.g., using Togni’s reagent) on secondary amines often fails or results in complex mixtures. The most reliable pathway is indirect , proceeding through a thiocarbonyl intermediate.

Pathway:

Amine

Part 2: Detailed Synthetic Protocol

Precursor Selection

We utilize 4-(N-Boc-amino)piperidine as the starting material. The C4-amine must be protected (Boc) to prevent competitive

Workflow Visualization

The following diagram outlines the critical reaction pathway and the specific reagents required for the transformation.

Figure 1: Step-wise synthetic workflow for the conversion of piperidine to its N-CF3 derivative via thiocarbamoyl chloride.

Experimental Methodology

Step 1: Synthesis of the Thiocarbamoyl Chloride Intermediate

Caution: Thiophosgene is highly toxic and volatile. Perform all operations in a well-ventilated fume hood.

-

Setup: Charge a flame-dried round-bottom flask with 4-(N-Boc-amino)piperidine (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M].

-

Base Addition: Add Triethylamine (Et

N, 2.0 equiv) and cool the solution to 0 °C. -

Activation: Dropwise add Thiophosgene (CSCl

, 1.1 equiv). The reaction is exothermic; control addition rate to maintain temperature < 5 °C. -

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (conversion of polar amine to non-polar intermediate).

-

Workup: Quench with water. Extract with DCM (

). Wash combined organics with brine, dry over Na -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the 1-(chlorocarbonothioyl)piperidin-4-yl carbamate as a yellow solid.

Step 2: AgF-Mediated Desulfurative Fluorination (The Critical Step)

Note: AgF is light-sensitive and hygroscopic. Handle in a glovebox or under strict inert atmosphere.

-

Setup: In a glovebox, weigh Silver(I) Fluoride (AgF, 3.0 equiv) into a foil-wrapped reaction vial.

-

Solvent: Dissolve the thiocarbamoyl chloride intermediate (from Step 1) in anhydrous Acetonitrile (MeCN) [0.1 M] and add to the vial.

-

Reaction: Stir vigorously at 25 °C for 16–24 hours.

-

Observation: A black precipitate (Ag

S) will form as the reaction proceeds, driving the equilibrium.

-

-

Filtration: Dilute with DCM and filter through a pad of Celite to remove silver salts.

-

Warning: Do not use aqueous workup immediately, as the

-CF

-

-

Purification: Rapid silica gel chromatography.

-

Yield Expectation: 60–75%.

-

Characterization:

F NMR should show a singlet around -56 to -58 ppm (characteristic of

-

Step 3: Boc-Deprotection

-

Reaction: Dissolve the

-CF -

Monitoring: Stir at RT for 1 hour.

-

Neutralization (Critical): Carefully quench with saturated NaHCO

at 0 °C.-

Note: The

-CF

-

-

Isolation: Extract with DCM, dry, and concentrate to yield 1-(trifluoromethyl)piperidin-4-amine .

Part 3: Data & Troubleshooting

Reaction Parameters & Optimization

The following table summarizes the impact of fluoride sources, a critical variable in this synthesis.

| Fluoride Source | Solvent | Temp (°C) | Yield (%) | Mechanistic Insight |

| AgF | MeCN | 25 | 72% | High lattice energy of Ag |

| AgF | DCM | 25 | 45% | Poor solubility of AgF in DCM limits conversion. |

| CsF | MeCN | 80 | 0% | Lack of "thiophilicity"; Cs+ cannot strip sulfur effectively. |

| TBAF | THF | 25 | <10% | High basicity of TBAF leads to decomposition/elimination. |

Mechanistic Pathway (AgF Role)

The success of AgF relies on the precipitation of Silver Sulfide (Ag

Figure 2: Mechanistic driver: The formation of insoluble Ag2S allows the formation of the difficult N-CF3 bond.

Part 4: Expert Insights & Applications

Why this Molecule Matters

In drug development, the 1-(trifluoromethyl)piperidin-4-yl motif serves as a bioisostere for

-

Basicity Reduction: The

-CF -

Metabolic Stability: The

-CF

Quality Control (Self-Validation)

To ensure the protocol worked:

- F NMR: Look for the specific shift at -57 ppm . If you see peaks at -140 ppm or -180 ppm, you have likely formed fluoride salts or ring-opened byproducts.

-

Mass Spec: The CF

group adds exactly 67.98 Da to the mass of the parent amine (minus 1 H). -

Stability Test: Incubate the final product in PBS buffer (pH 7.4) for 24 hours. A stable

-CF

References

-

Schoenebeck, F., et al. (2013). "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy." Angewandte Chemie International Edition. Link

-

Leroux, F. R., et al. (2019). "Thiocarbamoyl Fluorides: Versatile Reagents for the Synthesis of N-Trifluoromethyl Amines." Chemistry – A European Journal. Link

-

Loler, C., et al. (2020). "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry. Link

-

Tlili, A., et al. (2016).[1] "Silver-Mediated Fluorination of Thiocarbamoyl Chlorides: A General Route to N-Trifluoromethyl Amines." Chemical Communications. Link

Sources

Methodological & Application

Application Note: Strategic Incorporation of 1-(Trifluoromethyl)piperidin-4-amine in Modern Drug Discovery

Abstract

The piperidine scaffold is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, valued for its favorable pharmacokinetic properties.[1][2] The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, employed to fine-tune a compound's physicochemical and metabolic profile.[3][4] This guide details the application of 1-(Trifluoromethyl)piperidin-4-amine, a versatile building block that combines the benefits of the piperidine core with the unique modulatory effects of an N-trifluoromethyl (N-CF₃) group. We provide an in-depth analysis of the strategic rationale for its use, validated synthetic protocols for its derivatization, and a discussion of its potential to address common challenges in drug development such as metabolic instability and poor membrane permeability.

Physicochemical Profile and Strategic Rationale

The decision to incorporate 1-(Trifluoromethyl)piperidin-4-amine into a drug candidate is driven by the profound and predictable effects of the N-CF₃ group on the molecule's fundamental properties.[5][6] The trifluoromethyl group is a powerful tool for modulating lipophilicity, basicity, and metabolic stability.[7][8]

Causality of Physicochemical Modulation

The N-CF₃ group acts as a strong electron-withdrawing substituent, which significantly impacts the electron density of the piperidine nitrogen. This has several critical downstream effects:

-

Basicity (pKa) Reduction: The strong inductive effect of the CF₃ group dramatically lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous for avoiding off-target interactions with aminergic GPCRs, reducing hERG liability, and improving oral absorption by preventing premature protonation in the gastrointestinal tract.[4]

-

Increased Lipophilicity (LogP): The trifluoromethyl group is highly lipophilic (Hansch-Fujita π constant: +0.88), which can enhance a compound's ability to cross cellular membranes and the blood-brain barrier.[5][7] This is a crucial parameter for targeting intracellular proteins or the central nervous system (CNS).

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5][7] This makes the N-CF₃ group exceptionally resistant to oxidative metabolism, particularly N-dealkylation, which is a common metabolic pathway for N-alkyl amines. This increased stability can lead to a longer in-vivo half-life and reduced drug load.[5][7]

Comparative Physicochemical Data

The strategic advantage of 1-(Trifluoromethyl)piperidin-4-amine is best illustrated by comparing its properties to commonly used, structurally related piperidine building blocks.

| Compound | Structure | Key Feature | Predicted LogP | Predicted pKa (Conjugate Acid) | Rationale for Use |

| Piperidin-4-amine | Unsubstituted | 0.3 | ~10.5 | Simple, basic core for derivatization. | |

| 1-Methylpiperidin-4-amine | N-alkylation | 0.8 | ~10.6 | Increased basicity, potential metabolic liability (N-demethylation). | |

| 1-Boc-piperidin-4-amine | N-protection | 1.7 | N/A | Amine protection for multi-step synthesis; must be removed. | |

| 1-(Trifluoromethyl)piperidin-4-amine | N-Trifluoromethylation | 1.7 | ~6.5 - 7.5 | Reduced basicity, enhanced lipophilicity & metabolic stability. |

Note: LogP and pKa values are estimates based on computational models and literature data for analogous structures. Actual experimental values may vary.

Core Synthetic Applications & Protocols

The 4-amino group of 1-(Trifluoromethyl)piperidin-4-amine serves as a primary synthetic handle for elaboration. The following protocols detail two of the most fundamental and widely used transformations in medicinal chemistry: amide bond formation and reductive amination.[9][10]

Protocol 2.1: Amide Bond Formation via HATU Coupling

Principle: This protocol describes the coupling of a carboxylic acid to the 4-amino group of 1-(Trifluoromethyl)piperidin-4-amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with less nucleophilic amines.[11] The non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.

Causality Behind Choices:

-

HATU: Chosen over simpler carbodiimides like EDC because the electron-withdrawing N-CF₃ group may reduce the nucleophilicity of the 4-amino group, requiring a more potent activating agent.[9][12]

-

DIPEA: A hindered base that will not compete as a nucleophile, ensuring that the desired amide bond formation is the primary reaction pathway.

-

DMF: A polar, aprotic solvent that effectively dissolves the reagents and intermediates.

Materials and Reagents:

-

1-(Trifluoromethyl)piperidin-4-amine (1.0 eq)

-

Carboxylic Acid of interest (1.05 eq)

-

HATU (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq).

-

Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

-

Add 1-(Trifluoromethyl)piperidin-4-amine (1.0 eq), followed by DIPEA (2.5 eq).

-

In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it to the reaction mixture dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide product.

Characterization and Quality Control:

-

Structure Verification: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity Assessment: Determine the purity of the final compound using HPLC or LC-MS (typically >95% for use in biological assays).

Troubleshooting:

-

Low Yield: If the reaction stalls, gentle heating (40-50 °C) may improve the rate. Ensure all reagents and solvents are anhydrous.

-

Side Products: If side reactions are observed, consider lowering the reaction temperature to 0 °C before adding HATU.

Protocol 2.2: Reductive Amination using Sodium Triacetoxyborohydride

Principle: Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective hydride source that is particularly effective for this transformation.[13] It does not readily reduce the starting aldehyde/ketone but efficiently reduces the iminium ion intermediate formed in situ.

Causality Behind Choices:

-

NaBH(OAc)₃: This reagent is chosen for its mildness and selectivity. Unlike stronger reducing agents like NaBH₄ or NaBH₃CN (which is toxic), NaBH(OAc)₃ is stable in acidic conditions often used to catalyze imine formation and tolerates a wide range of functional groups.[13]

-

DCE/DCM: Dichloroethane or dichloromethane are common non-protic solvents for this reaction. Acetic acid is sometimes added as a catalyst to facilitate imine formation.

-

One-Pot Procedure: The reaction is conveniently performed in a single step, which is efficient and high-yielding.

Materials and Reagents:

-

1-(Trifluoromethyl)piperidin-4-amine (1.0 eq)

-

Aldehyde or Ketone of interest (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 1-(Trifluoromethyl)piperidin-4-amine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE or DCM (approx. 0.1-0.2 M).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium intermediate. (Optional: add a catalytic amount of acetic acid, ~5 mol%).

-

Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5 minutes. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature for 3-24 hours. Monitor progress by LC-MS or TLC.

-

Once the reaction is complete, carefully quench by the slow addition of saturated aq. NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired secondary or tertiary amine.

Characterization and Quality Control:

-

Structure Verification: Confirm the product structure via ¹H NMR, ¹³C NMR, and HRMS.

-

Purity Assessment: Use HPLC or LC-MS to ensure purity is >95%.

Troubleshooting:

-

Incomplete Reaction: If starting materials remain, add an additional portion of NaBH(OAc)₃ (0.5 eq) and allow it to stir longer. Ensure reagents are anhydrous.

-

Formation of Alcohol Byproduct: This indicates reduction of the carbonyl starting material. This is uncommon with NaBH(OAc)₃ but can occur if the imine formation is very slow. Adding a catalytic amount of acetic acid can help accelerate imine formation.

Conclusion and Future Perspectives

1-(Trifluoromethyl)piperidin-4-amine is a high-value building block for drug discovery programs. Its strategic use allows medicinal chemists to simultaneously address multiple ADME/Tox challenges—namely, metabolic instability at the piperidine nitrogen and the need to modulate basicity and lipophilicity. The robust and reliable synthetic protocols provided herein enable its efficient incorporation into a wide variety of molecular scaffolds. As drug discovery continues to push towards molecules with highly optimized and differentiated properties, the rational application of uniquely functionalized building blocks like 1-(Trifluoromethyl)piperidin-4-amine will be indispensable for creating the next generation of therapeutics.

References

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- SpringerLink. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Grokipedia. (n.d.). Trifluoromethyl group.

- ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.

- PubChem. (n.d.). 4-(Trifluoromethyl)piperidine.

- Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative.

- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- BLDpharm. (n.d.). 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine.

- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of N-capped methyl pipecolinates.

- ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- PMC. (n.d.). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.

- Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.

- Bentham Science. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Science Madness. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.

- Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF.

- ResearchGate. (2016). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination.

- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.

- MySkinRecipes. (n.d.). N-[4-(trifluoromethyl)phenyl]piperidin-4-amine.

- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.

- PubMed. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.

- PMC. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety.

- ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

- ResearchGate. (n.d.). Piperidine containing FDA approved drugs.

- AMERICAN ELEMENTS. (n.d.). Fluorinated Building Blocks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. hepatochem.com [hepatochem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

1-(Trifluoromethyl)piperidin-4-amine as a building block in medicinal chemistry

This guide details the application, synthesis, and handling of 1-(trifluoromethyl)piperidin-4-amine , an emerging and chemically sensitive fluorinated building block.

Important Disambiguation:

This guide focuses on the

-

If you are looking for the standard, stable commercial building block (CF

on Carbon-4), please refer to protocols for 4-(trifluoromethyl)piperidin-4-amine (CAS 155849-49-3). -

The

-CF

Part 1: Executive Summary & Physicochemical Profile

1-(Trifluoromethyl)piperidin-4-amine represents a class of

Core Value Proposition

-

pKa Modulation: The

-CF -

Lipophilicity Boost: It serves as a "super-hydrophobic" bioisostere for

-isopropyl or -

Metabolic Blocking: The strong C-F bonds protect the nitrogen from oxidative dealkylation (a common metabolic clearance pathway for

-alkyl piperidines).

Comparative Physicochemical Data

Data extrapolated from

| Property | Impact on Drug Design | ||

| Geometry | Pyramidal ( | Planar ( | Altered binding vector; reduced basicity. |

| pKa (Conj. Acid) | ~10.5 | < 1.0 (Non-basic) | Increases passive permeability; reduces lysosomal trapping. |

| LogP (Lipophilicity) | Base value | +0.8 to +1.2 vs | Significant increase in hydrophobic interaction. |

| Metabolic Stability | Low (prone to | High (blocks CYP450 oxidation) | Extends half-life ( |

| Hydrolytic Stability | Stable | Labile (pH dependent) | Requires anhydrous handling; prone to HF elimination in water. |

Part 2: Stability & Handling Protocols (Critical)

Warning: Unlike

Stability Rules

-

Avoid Aqueous Acid: The

-CF -

Storage: Store neat oils or solids at -20°C under Argon/Nitrogen. Do not store in protic solvents (MeOH, Water).

-

Usage: Best installed late-stage or used immediately after synthesis. Do not attempt to isolate the free amine 1-(trifluoromethyl)piperidin-4-amine for long-term storage; instead, keep the 4-amine protected (e.g., as a Boc-carbamate) until the coupling step, or install the

-CF

Part 3: Experimental Protocols

Protocol A: Synthesis via "Umpolung" Strategy (Schoenebeck Method)

Since the free building block is unstable, the gold standard method is the Late-Stage

Reagents:

-

Substrate: Piperidine derivative (secondary amine at N1).

-

Reagent 1: Tetramethylammonium trifluoromethylthiolate [(Me

N)SCF -

Reagent 2: Silver Fluoride (AgF) (Must be dry/fresh).

-

Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Thiocarbamoyl Formation:

-

Add the piperidine substrate (1.0 equiv, e.g., 0.2 mmol) and (Me

N)SCF -

Dissolve in anhydrous MeCN (2.0 mL).

-

Stir at Room Temperature (RT) for 15–30 minutes.

-

anion attacks the amine (acting as an electrophile in an "umpolung" fashion due to the specific reagent), releasing fluoride and forming a thiocarbamoyl fluoride intermediate (

-

-

Desulfurizative Fluorination:

-

Add AgF (3.0 equiv) directly to the reaction mixture.

-

Stir vigorously at RT for 2–16 hours (monitor by

F NMR). -

Observation: A black precipitate (

) will form.

-

-

Workup (Anhydrous):

-

Dilute with dry diethyl ether or pentane (to precipitate silver salts).

-

Filter through a pad of Celite/anhydrous Na

SO -

Concentrate under reduced pressure (keep bath temp < 30°C).

-

-

Purification:

-

Flash chromatography on silica gel is possible but must be done quickly using neutral solvents (e.g., Pentane/EtOAc). Avoid acidified silica.

-

Protocol B: Coupling the Building Block

If you possess the protected building block tert-butyl (1-(trifluoromethyl)piperidin-4-yl)carbamate :

-

Deprotection (Boc Removal):

-

Standard TFA/DCM is risky due to the acid sensitivity of the

-CF -

Recommended: Use TMSOTf / 2,6-lutidine in DCM, followed by a mild methanolic quench, or use HCl in Dioxane strictly anhydrously and use the salt immediately.

-

-

Amide Coupling:

-

React the resulting amine salt with your carboxylic acid using HATU/DIPEA in DMF.

-

Ensure the reaction remains basic (pH > 8) to prevent

-CF

-

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the "Umpolung" synthesis pathway and the metabolic stability logic.

Caption: Synthesis of N-CF3 piperidines via AgF-mediated desulfurization and stability profile.

Part 5: References

-

Schiesser, S., et al. (2020). "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox." Journal of Medicinal Chemistry, 63(21), 13076–13089.

-

Scattolin, T., et al. (2019).[1] "Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas."[1] Nature, 573, 102–107.[1]

-

Haderla, D., et al. (2025). "A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides."[7][8] Nature Communications (Emerging Methodologies).

-

Tlili, A., et al. (2016). "Creating N-CF3 bonds: a new frontier in medicinal chemistry." Angewandte Chemie International Edition, 55(39), 11726-11735.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CA3214042A1 - Nek7 inhibitors - Google Patents [patents.google.com]

- 4. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The main and recent syntheses of the N-CF3 motif [comptes-rendus.academie-sciences.fr]

- 6. scientificupdate.com [scientificupdate.com]

- 7. researchgate.net [researchgate.net]

- 8. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Role of 1-(Trifluoromethyl)piperidin-4-amine in CNS-Active Agent Design

This Application Note is designed for medicinal chemists and CNS drug discovery scientists. It addresses the specific utility, physicochemical implications, and experimental handling of 1-(Trifluoromethyl)piperidin-4-amine and its structural analogs in the design of blood-brain barrier (BBB) penetrant agents.

Part 1: Executive Summary & Strategic Rationale

The piperidine ring is a "privileged scaffold" in CNS drug discovery, appearing in numerous blockbuster drugs (e.g., Donepezil, Haloperidol). However, the secondary or tertiary amine nature of the piperidine nitrogen often results in high basicity (

1-(Trifluoromethyl)piperidin-4-amine represents a specialized structural motif where the trifluoromethyl group (

The "Fluorine Effect" in CNS Design

The introduction of the trifluoromethyl group serves three critical design functions:

-

Basicity Modulation (The Electronic Pull): The strong electron-withdrawing nature of the

group reduces the electron density of the amine.-

N-CF3 (Position 1): Drastically lowers the basicity of the nitrogen it is attached to (rendering it non-basic, amide-like) and inductively lowers the

of the distal 4-amine. -

C-CF3 (Position 4): Lowers the

of the piperidine nitrogen by ~1–2 log units via inductive effects, bringing it closer to the optimal range (pK_a 6.5–8.0) for BBB penetration.

-

-

Lipophilicity Boost: The high molar volume and low polarizability of the C-F bond increase

, facilitating membrane partitioning. -

Metabolic Blockade: Strategic placement prevents oxidative N-dealkylation or ring hydroxylation.

Part 2: Structural Analysis & Physicochemical Impact

The N-Trifluoromethyl Motif (1-Position)

-

Structure: 1-(Trifluoromethyl)piperidin-4-amine.[1]

-

Status: Emerging/Specialized Building Block.

-

Stability Warning:

-trifluoromethyl amines ( -

Design Utility: If stabilized, the

group acts as a "super-lipophilic amide" bioisostere. It removes the basicity of the piperidine nitrogen entirely, forcing the molecule to rely on the distal 4-amine for target interaction.

The C-Trifluoromethyl Motif (4-Position)

-

Structure: 4-(Trifluoromethyl)piperidin-4-amine (or 1-substituted variants).

-

Status: Standard CNS Scaffold.

-

Design Utility: This is the more common "workhorse" scaffold. The

group at the 4-position creates a bulky, lipophilic core while modulating the basicity of the 4-amine.

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | Piperidin-4-amine (Parent) | 1-(Trifluoromethyl)piperidin-4-amine ( | 4-(Trifluoromethyl)piperidin-4-amine ( |

| Piperidine N Basicity ( | ~11.0 (Highly Basic) | Non-basic (Amide-like) | ~9.5 (Modulated) |

| 4-Amine Basicity ( | ~10.5 | ~9.0 (Inductive withdrawal) | ~9.2 (Geminal effect) |

| LogP (Lipophilicity) | -0.5 (Hydrophilic) | ~1.5 (Moderate) | ~1.2 (Moderate) |

| BBB Permeability ( | Low | High (Neutral core) | Medium-High |

| Metabolic Stability | Low (N-oxidation) | High (N-blocked) | High (C-blocked) |

Part 3: Experimental Protocols

Protocol A: Synthesis & Handling of N-Trifluoromethyl Amines

Note: Due to the potential instability of the N-CF3 bond, this protocol utilizes a silver-mediated trifluoromethylation approach, which is milder than traditional methods.

Safety:

-

Reagents:

-

Substrate: 4-(Boc-amino)piperidine.

-

Reagent:

(Silver trifluoromethanide) or equivalent radical source. -

Oxidant:

. -

Solvent: DCM/Water biphasic system.

-

-

Procedure:

-

Dissolve 4-(Boc-amino)piperidine (1.0 equiv) in DCM.

-

Add

(2.0 equiv) and -

Stir at

for 1 hour, then warm to RT. -

Crucial Step: Monitor stability by

NMR. The -

Purification: Rapid silica filtration (neutralized with

) to avoid acid-catalyzed hydrolysis.

-

-

Deprotection:

-

Remove Boc group using mild acid (e.g., 4M HCl in dioxane) only if the

bond is verified stable under acidic conditions for the specific scaffold. Otherwise, use TMS-I or thermal deprotection.

-

Protocol B: Determination (Potentiometric Titration)

To verify the "Fluorine Effect" on the distal amine.

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Sample Prep: Dissolve 1 mg of the fluorinated amine in 1.5 mL of assay buffer (0.15 M KCl).

-

Titration:

-

Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Perform triple biological replicates.

-

-

Data Analysis:

-

Identify inflection points.

-

Success Criteria: The 4-amine

should shift from ~10.5 (parent) to <9.5.

-

Protocol C: PAMPA-BBB (Permeability Assay)

Objective: Predict CNS penetration.

-

Membrane: Porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

-

Donor Plate: Add 300 µL of compound solution (10 µM in PBS, pH 7.4) to the donor well.

-

Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor well.

-

Sandwich: Carefully place the acceptor plate (with lipid-coated membrane) on top of the donor plate.

-

Incubation: 18 hours at room temperature in a humidity chamber.

-

Quantification: LC-MS/MS analysis of donor and acceptor compartments.

-

Calculation:

-

Target:

indicates high CNS penetration.

-

Part 4: Visualization of Design Logic

The following diagram illustrates the decision matrix for selecting between N-CF3 and C-CF3 modifications based on the specific "drug-like" defects of the lead molecule.

Caption: Decision tree for incorporating trifluoromethyl groups into piperidine scaffolds for CNS optimization.

Part 5: References & Authoritative Grounding

-

Schoenebeck, F., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Chemistry – A European Journal. (Discusses the stability and synthesis of N-CF3 motifs).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Comprehensive review of fluorine effects on pKa and LogP).

-

ChemicalBook. (2025).[1] Product Entry: 1-(Trifluoromethyl)piperidin-4-amine (CAS 1420815-17-3). (Commercially available building block verification).

-

PubChem. (2025).[1] Compound Summary: 1-Benzyl-4-(trifluoromethyl)piperidin-4-amine.[1] (Data on C-CF3 analogs). [1]

-

MDPI. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. (Synthetic pathways for fluorinated piperidines).

Disclaimer: The synthesis of N-trifluoromethyl amines involves handling reactive fluorinating agents. All protocols should be validated with small-scale pilot experiments. The stability of the N-CF3 bond is highly substrate-dependent; rigorous stability testing in plasma and cytosolic fractions is recommended before advancing to in vivo studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorinated Piperidine Purification

Topic: Purification & Handling of Volatile Fluorinated Piperidines Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Fluorine Chemistry Support Hub

User: Research Scientist / Medicinal Chemist Subject: "My compound vanished on the rotavap" / "The peak is streaking on the column."

Executive Summary:

Fluorinated piperidines (e.g., 3,3-difluoropiperidine, 4-fluoropiperidine) are deceptive building blocks. While the fluorine atom lowers the basicity (

This guide prioritizes retention of mass over standard purification aesthetics. We treat these compounds as "fugitive species" until they are stabilized.

Module 1: The "Vanishing Act" – Volatility Management

The Problem: You synthesized the compound, the TLC looked great, but after rotary evaporation, the flask is empty or the yield is <20%. The Cause: Fluorinated piperidines form low-boiling azeotropes with common solvents (DCM, THF). The free base often has a vapor pressure high enough to co-distill with the solvent.

Protocol A: The "Trap and precipitate" (HCl Salt Formation)

Best for: Isolating the compound as a stable solid for storage.

Scientific Rationale: Converting the volatile free base into a hydrochloride salt eliminates volatility by creating an ionic lattice. This is a self-validating step: if you see a precipitate, you have captured the product.

Step-by-Step Workflow:

-

Extraction: Perform your standard workup. Dry the organic layer (Et₂O or DCM) thoroughly over

.[1]-

Critical: Do not concentrate to dryness. Keep the product in solution (~0.1 M).

-

-

Acidification: Cool the solution to 0°C. Add 4M HCl in Dioxane or 2M HCl in Et₂O dropwise.

-

Stoichiometry: Add 1.1 equivalents. Excess acid can induce hygroscopicity.

-

-

Precipitation: A white solid should form immediately.

-

Troubleshooting: If it oils out, add a non-polar anti-solvent (Hexane or Pentane) and sonicate to induce crystallization.

-

-

Isolation: Filter rapidly under Argon/Nitrogen. Fluorinated amine salts can be hygroscopic.

-

Drying: Dry in a vacuum oven at <40°C.

Protocol B: The "In-Situ Rescue" (Derivatization)

Best for: When the free base is too volatile even for extraction.

If the amine is extremely volatile (e.g., low molecular weight fluorinated analogs), do not attempt to isolate the free amine. Derivatize in situ.

-

Reaction Completion: Confirm consumption of starting material.

-

Add Reagent: Add

or -

Purify: The resulting carbamate (Boc/Cbz) will be non-volatile and lipophilic, allowing for standard silica chromatography without streaking.

Module 2: Chromatographic Challenges

The Problem: The compound streaks (tails) on silica gel, or co-elutes with impurities. The Cause: Despite the electron-withdrawing fluorine reducing basicity, the nitrogen lone pair still interacts strongly with acidic silanols on the silica surface.

Troubleshooting Guide: Silica Gel Chromatography

| Parameter | Recommendation | Scientific Rationale |

| Stationary Phase | Neutralized Silica | Standard silica is acidic ( |

| Mobile Phase Modifier | 1-2% Triethylamine (TEA) or | TEA competes for silanol binding sites, allowing the piperidine to elute as a sharp band [1]. |

| Detection | Ninhydrin or KMnO₄ | Fluorinated piperidines often lack UV chromophores. Use stains or ELSD (Evaporative Light Scattering Detector). |

| Alternative Phase | C18 (Reverse Phase) at pH 9-10 | High pH suppresses protonation, keeping the amine neutral and improving peak shape on C18 [2]. |

Advanced Technique: Fluorous Chromatography

For highly fluorinated piperidines (e.g., polyfluorinated side chains), standard C18 may fail to separate the fluorinated product from non-fluorinated impurities.

-

Solution: Use a Fluoro-Phase column (e.g., PFP - Pentafluorophenyl).

-

Mechanism: "Fluorophilic" retention. The stationary phase interacts specifically with the fluorine atoms, often reversing the elution order compared to C18 [3].

Module 3: Distillation of Oils

The Problem: The compound is an oil, salt formation failed (hygroscopic), and it streaks on silica. The Solution: Kugelrohr (Bulb-to-Bulb) Distillation.

Protocol:

-

Setup: Use a Kugelrohr apparatus. This minimizes the "path length" the vapor must travel, reducing thermal degradation.

-

Vacuum: High vacuum is mandatory (<0.5 mbar).

-

Temperature Ramp:

-

Start at room temperature.

-

Increase by 10°C every 5 minutes.

-

Oscillation: Ensure the receiving bulb is cooled (Dry ice/Acetone) to prevent re-evaporation.

-

-

Azeotrope Warning: If pyridine was used in synthesis, it forms a stubborn azeotrope with piperidines. Distillation will likely fail to separate them. Refer to Module 1 (Salt Formation) to separate piperidine (precipitates) from pyridine (stays in solution) [4].[2]

Visualizing the Workflow

The following logic flow helps you decide the immediate next step after synthesis to prevent mass loss.

Figure 1: Decision matrix for isolating fluorinated piperidines.[3] Prioritize salt formation for volatile substrates to prevent yield loss.

Frequently Asked Questions (FAQ)

Q1: I added HCl in ether, but my product turned into a sticky gum instead of a solid. What now?

-

Diagnosis: The solvent is too polar or contains water, or the addition was too fast.

-

Fix: Decant the supernatant ether. Add fresh anhydrous diethyl ether or pentane. Sonicate the flask in an ultrasound bath. The mechanical energy often forces the gum to organize into a crystalline lattice. If that fails, dissolve in minimal MeOH and precipitate with

.

Q2: Can I use TFA (Trifluoroacetic acid) instead of HCl?

-

Answer: Yes, TFA salts are often more soluble in organic solvents (good for NMR) but can be hygroscopic. Warning: TFA is difficult to remove completely. If you need a stoichiometric salt for biology, HCl or Fumarate is preferred.

Q3: Why is my 3,3-difluoropiperidine showing two spots on TLC?

-

Diagnosis: This is likely not an impurity. Fluorinated amines can form stable aggregates or carbamates with atmospheric

on the silica plate. -

Verification: Run a 2D TLC (run, rotate 90°, run again). If the spots lie on the diagonal, it is one compound. Alternatively, the "impurity" might be the hydrochloride salt forming on the plate if the eluent is acidic.

Q4: How do I remove the HCl salt later to get the free base?

-

Protocol: Do not just "neutralize." Suspend the salt in DCM. Add saturated aqueous

or

References

-

Teledyne ISCO. (2019).[4] Chromatography Troubleshooting: Peak Shape and Retention Issues. [Video Guide]. Available at: [Link]

-

Cai, W., et al. (2023).[5] Synthesis of primary amines via decarboxylative transamination.[5] Organic Letters.[5][6] Available at: [Link]

-

Jiang, Z-X., et al. (2015). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.[7] Available at: [Link]

Sources

- 1. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Hydrodefluorination in Fluorinated Piperidine Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for fluorinated piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable motifs. Fluorinated piperidines are indispensable components in modern pharmaceuticals, offering unique control over physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1][2] However, a common and formidable challenge in their synthesis—particularly via the hydrogenation of readily available fluoropyridines—is the undesired cleavage of the carbon-fluorine bond, a side reaction known as hydrodefluorination (HDF).[1][3]

This document provides in-depth troubleshooting advice and foundational knowledge to help you diagnose, mitigate, and overcome hydrodefluorination in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I am observing significant loss of fluorine during the hydrogenation of my fluoropyridine precursor. What is the primary cause?

Answer: Significant hydrodefluorination during the catalytic hydrogenation of fluoropyridines is a common issue, typically arising from the reaction conditions being too harsh or the catalytic system being non-selective. The primary culprits are:

-

Aggressive Catalysis: Standard heterogeneous catalysts, such as Palladium on Carbon (Pd/C), are highly active for hydrogenation. However, this high activity can also facilitate the hydrogenolysis of the C-F bond, especially at elevated temperatures and pressures.[1]

-

Catalyst Poisoning and Side Reactions: Fluoride ions (F⁻) can be released into the reaction medium as a result of HDF. These ions can poison or inhibit the catalyst, leading to stalled or incomplete reactions.[4] This sometimes tempts researchers to increase catalyst loading or temperature, which further exacerbates the HDF side reaction.[4]

-

Substrate Sensitivity: The position of the fluorine atom on the pyridine ring significantly influences the C-F bond's susceptibility to cleavage. Electronically, some positions are more prone to reduction than others. For example, complete hydrodefluorination has been observed with 2-fluoropyridine under certain conditions.[5]

Question 2: My reaction is sluggish, and simply increasing the temperature, pressure, or catalyst loading leads to more hydrodefluorination. How can I improve the conversion to my desired fluorinated piperidine?

Answer: This is a classic dilemma where forcing the reaction favors the undesired pathway. Instead of increasing the reaction's intensity, a change in strategy is required.

-

Introduce a Brønsted Acid Additive: The addition of a Brønsted acid (e.g., H₂SO₄, HCl) can be beneficial. While the exact mechanism is still under investigation, it is believed that protonation of the pyridine nitrogen increases its susceptibility to hydrogenation.[1][3] This can often allow the reaction to proceed under milder conditions (lower temperature or pressure), thereby outcompeting the hydrodefluorination pathway.

-

Switch to a Milder, Two-Stage Catalytic System: For particularly sensitive substrates, a one-step hydrogenation may be too aggressive. A highly effective alternative is the one-pot Dearomatization-Hydrogenation (DAH) process.[4][6] This method first uses a borane reagent (e.g., pinacolborane) with a rhodium catalyst to dearomatize the fluoropyridine.[6][7] The resulting non-aromatic diene intermediate is much easier to hydrogenate, allowing the second step (hydrogenation) to occur under significantly milder conditions, which preserves the C-F bond.[4][6] This strategy often provides excellent diastereoselectivity, yielding all-cis substituted piperidines.[6]

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting hydrodefluorination.

Question 3: How can I definitively confirm that hydrodefluorination is occurring and accurately quantify the extent of this side reaction?

Answer: A multi-pronged analytical approach is essential for both qualitative confirmation and quantitative analysis of HDF.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most direct method. A decrease in the integral of the fluorine signal corresponding to your starting material without the appearance of a new signal for your fluorinated piperidine product is a strong indicator of HDF.

-

¹H NMR: Look for the appearance of new signals in the region where a C-H proton would be expected to resonate, replacing the C-F bond. Comparing the integration of this new proton signal to a known signal in your desired product can provide a quantitative ratio.

-

-

Mass Spectrometry (MS):

-

GC-MS or LC-MS: These techniques are ideal for identifying reaction components. The hydrodefluorinated byproduct will have a molecular weight that is 18.01 Da lower than the desired fluorinated product (mass of H minus mass of F).[8]

-

Quantification: To accurately quantify the product distribution, use an internal standard and create calibration curves for your desired product and, if possible, an authentic sample of the defluorinated byproduct. High-resolution mass spectrometry (HRMS) can be used for definitive identification of byproducts.[8]

-

Question 4: In addition to hydrodefluorination, I'm struggling with poor diastereoselectivity. Are these two issues related?

Answer: Yes, hydrodefluorination and poor diastereoselectivity can be related because both are highly dependent on the reaction mechanism, catalyst, and conditions.

An aggressive, poorly controlled hydrogenation can lead to a mixture of stereoisomers and also cause C-F bond cleavage. The fluorine substituent itself plays a key role in directing the stereochemical outcome of the hydrogenation by influencing the conformation of the intermediate on the catalyst surface.[4]

Strategies that improve control over the reaction, such as the Dearomatization-Hydrogenation (DAH) process, often solve both problems simultaneously. The DAH method is renowned for its ability to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity because the hydrogenation occurs on a flexible, non-aromatic intermediate under mild conditions, which preserves the C-F bond and allows for a highly ordered approach of hydrogen.[5][6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions about fluorinated piperidine synthesis.

Question 1: What are the common catalytic systems for fluoropyridine hydrogenation, and what are their pros and cons regarding hydrodefluorination?

Answer: The choice of catalyst is critical. The two most common families are based on palladium and rhodium.

| Catalyst System | Description | Pros | Cons Regarding Hydrodefluorination |

| Palladium-Based (e.g., Pd/C) | A widely used, commercially available heterogeneous catalyst.[1] | Robust, effective for many substrates, tolerant of air and moisture.[3] | Prone to causing hydrodefluorination, especially with sensitive substrates or under harsh conditions.[1][3] |

| Rhodium-Based (DAH Process) | A two-stage, one-pot system using a Rh catalyst (e.g., [Rh(COD)Cl]₂) and a borane reagent.[4][6] | Excellent for preventing HDF, highly diastereoselective (cis products), works under mild conditions.[6] | More complex setup, may require specific catalyst/ligand combinations, and borane reagents add cost.[4] |

Question 2: What is the proposed mechanism for catalytic hydrodefluorination?